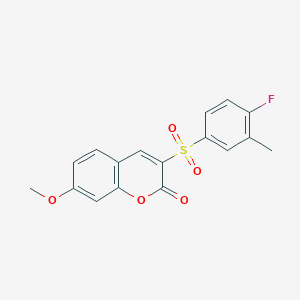
3-(4-fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-fluoro-3-methylbenzenesulfonyl group at the 3-position and a methoxy group at the 7-position. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction.
Sulfonylation: The chromen-2-one intermediate is then subjected to sulfonylation using 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the sulfonyl group at the 3-position of the chromen-2-one ring.
Methoxylation: Finally, the methoxy group is introduced at the 7-position through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to remove or modify functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the sulfonyl and methoxy groups. Common reagents include halogens, nucleophiles like amines, and electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has potential applications as a probe for studying enzyme activity and protein interactions. Its sulfonyl group can form strong interactions with biological targets, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The presence of the fluoro and sulfonyl groups can enhance the compound’s binding affinity and specificity for certain biological targets, such as enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, such as cysteine or serine residues in enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The methoxy and fluoro groups can further modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one
- 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one
- 3-(4-fluoro-3-methylbenzenesulfonyl)-7-ethoxy-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 3-(4-fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one is unique due to the specific positioning of the fluoro and methoxy groups. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, making it distinct in its applications and effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)sulfonyl-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO5S/c1-10-7-13(5-6-14(10)18)24(20,21)16-8-11-3-4-12(22-2)9-15(11)23-17(16)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIYRSMDQVXJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6508863.png)
![1-[(furan-2-yl)methyl]-3-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)urea](/img/structure/B6508871.png)
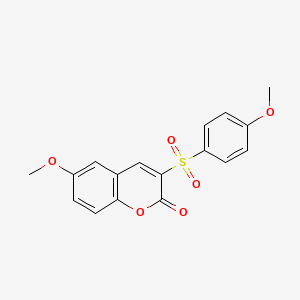
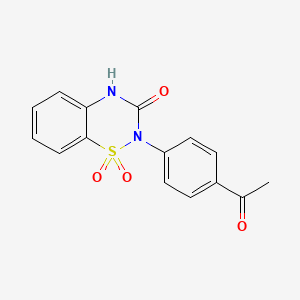
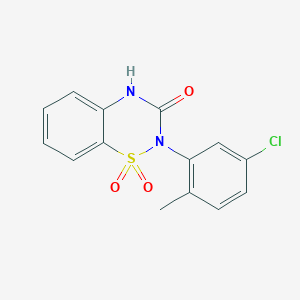
![4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]-3-(methylsulfanyl)-1H-pyrazol-5-amine](/img/structure/B6508904.png)
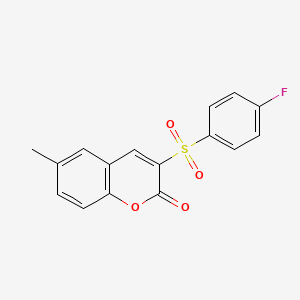
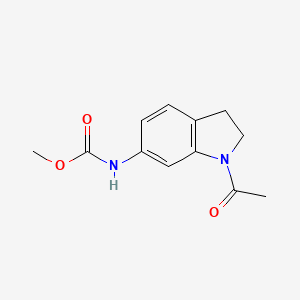
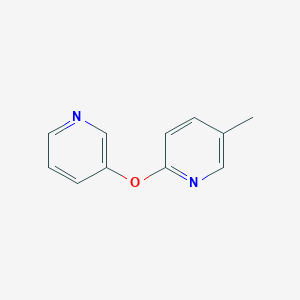
![2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6508942.png)
![N-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6508949.png)
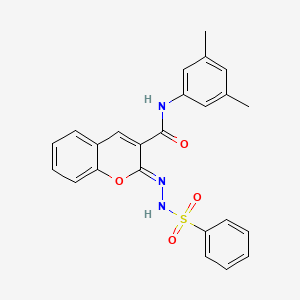
![2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6508957.png)
![2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6508959.png)
